molecular formula C28H25NO6 B12287908 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid

Cat. No.: B12287908
M. Wt: 471.5 g/mol
InChI Key: FIKOLKOUXVQYNH-RUZDIDTESA-N
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The allyloxycarbonyl group can be introduced using allyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and related compounds. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Allyl chloroformate, triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its potential role in protein engineering and modification.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The allyloxycarbonyl group serves a similar protective function. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid is unique due to its combination of the Fmoc and allyloxycarbonyl protecting groups, which provide versatility in peptide synthesis. This dual protection allows for more complex and controlled synthesis processes compared to similar compounds.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C28H25NO6/c1-2-15-34-27(32)19-13-11-18(12-14-19)16-25(26(30)31)29-28(33)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,31)/t25-/m1/s1

InChI Key

FIKOLKOUXVQYNH-RUZDIDTESA-N

Isomeric SMILES

C=CCOC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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